Baquiloprim-d6

Overview

Description

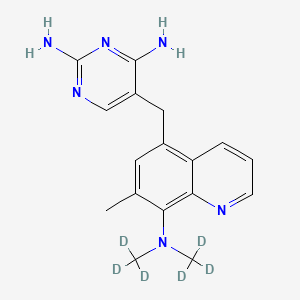

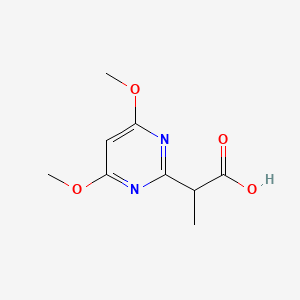

Baquiloprim-d6 is a deuterium-labeled version of Baquiloprim . It is an antibiotic and a selective inhibitor of bacterial dihydrofolate reductases . Baquiloprim possesses in vitro bacteriostatic activity against both Gram-negative and Gram-positive bacteria .

Synthesis Analysis

This compound is an organometallic compound that incorporates the metal bismuth . It has been used as a contrast agent for imaging the gastrointestinal tract . Moreover, this compound demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . Acting as a Lewis acid, this compound exhibits the ability to donate electrons to other molecules, facilitating catalytic activity in the reactions it partakes in .Molecular Structure Analysis

The molecular formula of this compound is C17H14D6N6 . It has a molecular weight of 314.42 .Chemical Reactions Analysis

This compound demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . Acting as a Lewis acid, this compound exhibits the ability to donate electrons to other molecules, facilitating catalytic activity in the reactions it partakes in .Physical and Chemical Properties Analysis

This compound is a yellow solid . The water content is 4.2% .Scientific Research Applications

Designing Selective Inhibitors for Drug-Resistant Enzymes : Research has explored the design of selective inhibitors against trimethoprim-resistant, type II dihydrofolate reductase variants like R67 DHFR, a target related to Baquiloprim's action mechanism. These studies aim to counteract increased drug resistance caused by widespread use of antibiotics in medical and animal farming applications, highlighting the necessity for novel antimicrobial agents that can bypass current resistance mechanisms (Bastien et al., 2012).

Development of Sensitive Detection Methods for Antibacterial Synergists : Efforts have been made to develop broad-spectrum monoclonal antibodies and sensitive assays for detecting residues of antibacterial synergists like Baquiloprim in milk, honey, and edible animal tissues. These methods are essential for monitoring the abuse of such compounds and ensuring food safety. The developed assays show promising sensitivity and reliability for detecting multiple antibacterial synergists, reflecting the need for accurate and efficient residue testing in food products (Han et al., 2019).

Investigating the Mechanism of Antimicrobial Action : Another aspect of research focuses on understanding the molecular mechanisms underlying the antimicrobial effects of drugs similar to Baquiloprim. For example, studies on trimethoprim (a related antimicrobial agent) have investigated its effects on bacterial cell cycle and apoptosis, providing insights into how such drugs induce bacterial cell death and the potential for resistance development. This research contributes to a deeper understanding of the action mechanisms of antimicrobial agents and the cellular responses of bacteria to these drugs (Sangurdekar, Zhang, & Khodursky, 2011).

Exploring Dual-Target Inhibitors : Investigations into dual-target inhibitors that affect both the folate pathway and other bacterial growth mechanisms suggest a promising strategy for overcoming drug resistance. By targeting multiple aspects of bacterial metabolism and growth, these inhibitors aim to provide more effective treatments against bacteria that have developed resistance to traditional antimicrobial agents (Toulouse et al., 2020).

Mechanism of Action

Future Directions

Baquiloprim-d6 has been harnessed as a contrast agent for imaging the gastrointestinal tract . Its unique properties enable enhanced visualization in this context . Moreover, this compound demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . The versatility and reactivity of this compound open up possibilities for its application as a catalyst in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Baquiloprim-d6 plays a significant role in biochemical reactions, particularly in the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair. By binding to this enzyme, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of thymidylate, purines, and certain amino acids. This interaction is critical in understanding the compound’s potential as an antimicrobial and anticancer agent .

Cellular Effects

This compound influences various cellular processes, including cell proliferation and apoptosis. In cancer cells, the inhibition of dihydrofolate reductase by this compound leads to reduced DNA synthesis, causing cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways by altering the availability of folate derivatives, which are essential cofactors in numerous cellular reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, forming a stable complex that prevents the enzyme from catalyzing its reaction. This binding is highly specific and involves interactions with key amino acid residues within the enzyme’s active site. The inhibition of dihydrofolate reductase by this compound results in decreased tetrahydrofolate levels, leading to impaired nucleotide synthesis and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that this compound can cause sustained inhibition of dihydrofolate reductase, leading to prolonged effects on cellular function, including reduced proliferation and increased apoptosis in treated cells .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including bone marrow suppression and gastrointestinal toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the overall flux of folate derivatives. The inhibition of dihydrofolate reductase by this compound leads to decreased levels of tetrahydrofolate, impacting the synthesis of nucleotides and amino acids .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with folate transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound is crucial for its efficacy, as it needs to reach the target enzyme, dihydrofolate reductase, to exert its inhibitory effects .

Subcellular Localization

This compound primarily localizes in the cytoplasm, where it interacts with dihydrofolate reductase. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzyme to effectively inhibit its function. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Properties

IUPAC Name |

5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWJIMWVFWROP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746858 | |

| Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-50-0 | |

| Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)